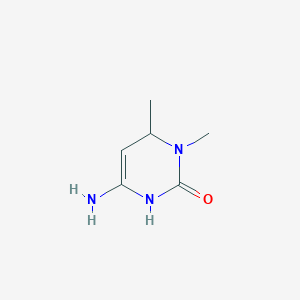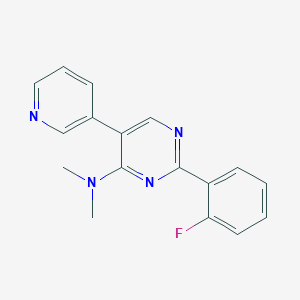
2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-3-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-3-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a fluorophenyl group, a dimethylamine group, and a pyridinyl group
Méthodes De Préparation
The synthesis of 2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-3-yl)pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution Reactions:
Dimethylation: The dimethylamine group can be introduced via reductive amination or direct alkylation using dimethylamine and suitable alkylating agents.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-3-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Applications De Recherche Scientifique
2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-3-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential kinase inhibitor, which could be useful in the treatment of various cancers and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound’s derivatives may be used in the development of new materials or as intermediates in the synthesis of other biologically active molecules.
Mécanisme D'action
The mechanism of action of 2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory responses.
Comparaison Avec Des Composés Similaires
2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-3-yl)pyrimidin-4-amine can be compared with other kinase inhibitors such as:
Imatinib: A well-known kinase inhibitor used in the treatment of chronic myeloid leukemia.
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer.
Sorafenib: A multi-kinase inhibitor used in the treatment of liver, kidney, and thyroid cancers.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct binding properties and selectivity profiles compared to other kinase inhibitors.
Propriétés
Numéro CAS |
823795-52-4 |
|---|---|
Formule moléculaire |
C17H15FN4 |
Poids moléculaire |
294.33 g/mol |
Nom IUPAC |
2-(2-fluorophenyl)-N,N-dimethyl-5-pyridin-3-ylpyrimidin-4-amine |
InChI |
InChI=1S/C17H15FN4/c1-22(2)17-14(12-6-5-9-19-10-12)11-20-16(21-17)13-7-3-4-8-15(13)18/h3-11H,1-2H3 |
Clé InChI |
YNYBJCYJQHCLQC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=NC=C1C2=CN=CC=C2)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-3-[1-(1h-indol-3-yl)ethyl]piperidin-4-one](/img/structure/B12905657.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-pyridinyl)-](/img/structure/B12905659.png)
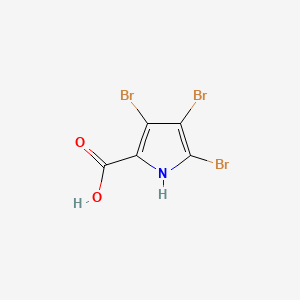
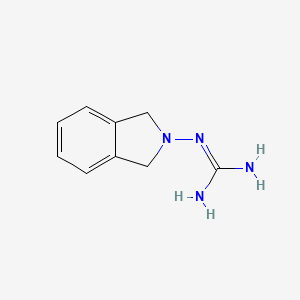
![6-[(2,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12905684.png)
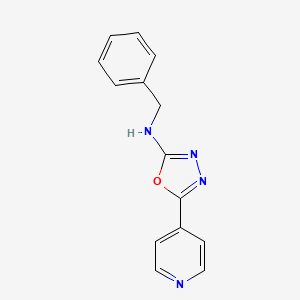
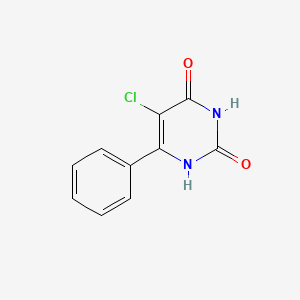
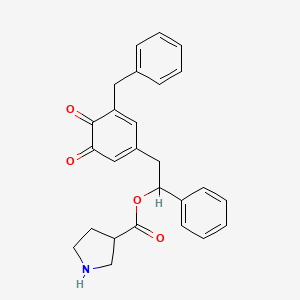
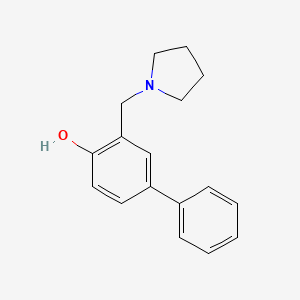
![N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide](/img/structure/B12905720.png)
![5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one](/img/structure/B12905724.png)

![Isoxazole, 4-[(4-nitrophenoxy)methyl]-](/img/structure/B12905728.png)
